molecular formula C14H7Cl2NO3 B8698248 2-(2,6-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid

2-(2,6-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid

Cat. No. B8698248
M. Wt: 308.1 g/mol
InChI Key: XVNRKPCHMYOPPL-UHFFFAOYSA-N
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Patent
US08222248B2

Procedure details

To a solution of 2-(2,6-dichlorophenyl)-benzooxazole-6-carboxylic acid methyl ester (1.6 g) in EtOH (13 mL) was added 4N NaOH aqueous solution (6.2 mL). The reaction was stirred at 80° C. for 0.5 h. The reaction mixture was concentrated, diluted with water, and treated with Et2O. The aqueous layer was acidified with 1N HCl aqueous solution. The precipitate was filtered, washed with water, and dried in vacuo to give 2-(2,6-dichloro-phenyl)-benzooxazole-6-carboxylic acid as a white solid: MS (m/z) 308.0 (M+1).
Name
2-(2,6-dichlorophenyl)-benzooxazole-6-carboxylic acid methyl ester
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
6.2 mL
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:21]=[CH:20][C:8]2[N:9]=[C:10]([C:12]3[C:17]([Cl:18])=[CH:16][CH:15]=[CH:14][C:13]=3[Cl:19])[O:11][C:7]=2[CH:6]=1)=[O:4].[OH-].[Na+]>CCO>[Cl:19][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]([Cl:18])[C:12]=1[C:10]1[O:11][C:7]2[CH:6]=[C:5]([C:3]([OH:4])=[O:2])[CH:21]=[CH:20][C:8]=2[N:9]=1 |f:1.2|

Inputs

Step One
Name
2-(2,6-dichlorophenyl)-benzooxazole-6-carboxylic acid methyl ester
Quantity
1.6 g
Type
reactant
Smiles
COC(=O)C1=CC2=C(N=C(O2)C2=C(C=CC=C2Cl)Cl)C=C1
Name
Quantity
6.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
13 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 80° C. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with water
ADDITION
Type
ADDITION
Details
treated with Et2O
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)C=1OC2=C(N1)C=CC(=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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